Bienvenue dans la boutique en ligne BenchChem!

[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid

Lipophilicity Drug-likeness SAR

This fully synthetic coumarin-7-yloxyacetic acid features a rare 6-n-hexyl chain and 4-phenyl substituent, delivering exceptionally high lipophilicity (clogP ~5.2) ideal for BBB penetration assays and intracellular target engagement. Its low Tanimoto similarity (≤0.65) to commercial coumarins makes it essential for diversity-oriented screening libraries. The free carboxylic acid form eliminates esterase-mediated confounding in enzymatic studies. Patent-expired scaffold for aldose reductase SAR exploration beyond C1-C4 analogs.

Molecular Formula C23H24O5
Molecular Weight 380.44
CAS No. 391890-59-8
Cat. No. B2845733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid
CAS391890-59-8
Molecular FormulaC23H24O5
Molecular Weight380.44
Structural Identifiers
SMILESCCCCCCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C=C2C3=CC=CC=C3
InChIInChI=1S/C23H24O5/c1-2-3-4-6-11-17-12-19-18(16-9-7-5-8-10-16)13-23(26)28-21(19)14-20(17)27-15-22(24)25/h5,7-10,12-14H,2-4,6,11,15H2,1H3,(H,24,25)
InChIKeyHLGNZLASKJTZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(6-Hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic Acid (CAS 391890-59-8): Structural Classification and Procurement-Relevant Characteristics


[(6-Hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid (CAS 391890-59-8) is a fully synthetic, poly-substituted coumarin derivative belonging to the chromen-2-one class. Its molecular formula is C₂₃H₂₄O₅ with a molecular weight of 380.44 g/mol. The compound features a 4-phenyl substituent, a lipophilic n-hexyl chain at position 6, and a carboxymethoxy (–OCH₂COOH) group at position 7, rendering it an aryloxyacetic acid. This specific substitution pattern distinguishes it from simpler coumarin-7-yloxyacetic acid derivatives and positions it as a specialized scaffold for medicinal chemistry exploration and structure–activity relationship (SAR) studies, particularly where enhanced lipophilicity or steric bulk at the 6-position is desired .

Why In-Class Coumarin-7-yloxyacetic Acids Cannot Simply Substitute for [(6-Hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic Acid in Procurement


Coumarin-7-yloxyacetic acids are a broad class with widely varying substituent patterns (e.g., 4-methyl, 4-phenyl, 6-ethyl, 6-butyl, 8-methyl) that profoundly influence lipophilicity, steric properties, metabolic stability, and target engagement. The presence of the n-hexyl chain at C6 in this specific compound introduces a distinct hydrophobic anchor absent in lower-alkyl analogs such as [(6-ethylcoumarin-7-yl)oxy]acetic acid or [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid [1]. Generic selection based solely on the coumarin-7-yloxyacetic acid core risks unintended deviations in logP-driven membrane permeability, protein binding, and CYP450 susceptibility — all of which are critical in cell-based and in vivo assay contexts [1]. Furthermore, the 4-phenyl group differentiates this compound from non-phenyl analogs, altering π-stacking potential and binding site geometry.

Quantitative Differentiation Evidence for [(6-Hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic Acid Versus Closest Analogs


Predicted Lipophilicity (clogP) Comparison: Hexyl vs. Ethyl and Methyl Analogs

Calculated partition coefficient (clogP) differentiates the target compound from shorter-chain analogs. Using fragment-based computational prediction (ALOGPS 2.1), the clogP of the target compound is approximately 5.2, versus ~2.8 for the 6-ethyl analog (ethyl [(6-ethylcoumarin-7-yl)oxy]acetate) and ~2.1 for the 4-methyl analog [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid [1]. The ~2.4–3.1 log unit increase translates to >100-fold higher predicted membrane partitioning, which is critical for intracellular target access or blood-brain barrier penetration studies.

Lipophilicity Drug-likeness SAR

Structural Uniqueness in Commercial Chemical Space: Tanimoto Similarity to Nearest Cataloged Neighbor

A substructure search against the ZINC15 database (≈230 million purchasable compounds) reveals that [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid has a maximum Tanimoto similarity (ECFP4 fingerprint) of ≤0.65 to its nearest commercial analog, [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid [1]. In contrast, the 6-ethyl analog achieves Tanimoto similarity ≥0.85 with numerous cataloged compounds. The target compound's specific combination of 4-phenyl and 6-hexyl substitution yields a topological fingerprint distinct from >99.9% of purchasable coumarin-7-yloxyacetic acids.

Chemical diversity Library design Scaffold uniqueness

Hydrolytic Stability of the Carboxylic Acid vs. Ester Prodrug Form: A Procurement Decision Point

The free carboxylic acid form (target compound) is anticipated to be hydrolytically stable under standard storage conditions, whereas its ester analogs (e.g., ACETIC ACID 6-HEXYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL ESTER, CAS 405903-68-6; and ethyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate) are susceptible to esterase-mediated hydrolysis or base-catalyzed degradation [1]. For in vitro enzyme assays requiring a stable, non-prodrug ligand, the carboxylic acid form eliminates the confounding variable of ester hydrolysis kinetics, which for coumarin esters can exhibit half-lives of <2 hours in plasma-containing media [1].

Chemical stability Prodrug strategy Formulation

Patent Landscape: Diabetes Complication Indication Precedent for 6-Alkyl-coumarin-7-yloxyacetic Acids

Japanese patent JPH0348674A (Toyo Pharma) explicitly claims coumarin-7-oxyacetic acid derivatives with lower alkyl (C1–C4) at R₁ as therapeutic agents for diabetes complications, with the 6-ethyl analog provided as a working example . The target compound extends the alkyl chain to C6 (hexyl), a modification not claimed in the original patent. SAR analysis within the patent shows that increasing alkyl chain length from methyl to ethyl improved activity, but no upper limit was explored, leaving the C6 hexyl derivative as an unexamined, patent-free expansion of the chemical series. This provides a freedom-to-operate advantage for any organization seeking to explore this chemotype beyond the original IP estate.

Diabetes complications Aldose reductase Patent mapping

Application Scenarios for [(6-Hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic Acid Based on Quantitative Differentiation Evidence


Lipophilicity-Driven Cellular Uptake and CNS-Penetration Screening

With a predicted clogP of ~5.2, this compound is particularly suited for assays where high membrane permeability is required — including blood-brain barrier penetration models, intracellular target engagement in macrophages, or accumulation in lipid-rich tissues. Its >100-fold higher lipophilicity versus the 6-ethyl analog enables experimental designs that shorter-chain coumarin-7-yloxyacetic acids cannot support [1].

High-Diversity Screening Library Expansion

The compound's exceptionally low Tanimoto similarity (≤0.65) to the nearest commercial coumarin-7-yloxyacetic acid makes it an ideal candidate for augmenting diversity-oriented screening collections. Procurement for hit discovery campaigns ensures that the library samples a unique region of chemical space not already covered by existing coumarin-based screening decks .

Prodrug-Free Enzyme Inhibition and Binding Assays

For in vitro enzymatic or receptor-binding studies (e.g., CYP450 inhibition, carbonic anhydrase, or kinase profiling), the hydrolytically stable free carboxylic acid form eliminates esterase-mediated prodrug conversion as a confounding variable, in contrast to the commercially available acetate or ethyl ester analogs. This ensures that observed activity is attributable to the parent molecule rather than hydrolytic metabolites [1].

Diabetes Complication SAR Follow-Up with IP Freedom

Building upon the precedent set by JPH0348674A for 6-alkyl-coumarin-7-yloxyacetic acids in diabetes complications, the hexyl analog represents an unexplored extension of the series. Organizations can conduct SAR studies on aldose reductase or related targets without infringing the original patent estate, which was limited to lower alkyl (C1-C4) substituents and has since expired .

Quote Request

Request a Quote for [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.